21-(Acetyloxy) 11-Dehydrodexamethasone
Description
21-(Acetyloxy)-11-Dehydrodexamethasone is a synthetic glucocorticoid derivative structurally related to dexamethasone, a potent anti-inflammatory and immunosuppressive agent. The compound features an acetyl ester group at the 21-position and lacks a hydroxyl group at the 11-position (dehydro modification), distinguishing it from dexamethasone and its common esters. Key properties include:
- Molecular Formula: C₂₄H₃₁FO₆ (based on dexamethasone-21-acetate analog, )
- Molecular Weight: ~434.50 g/mol (aligned with dexamethasone-21-acetate, )
This compound is likely utilized as a reference standard or intermediate in pharmaceutical quality control, given its structural similarity to dexamethasone and its documented impurities ().
Properties
Molecular Formula |
C24H29FO6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,21+,22+,23+,24+/m1/s1 |
InChI Key |
GDHVOWYSNMKQPU-VUKLTISFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-(Acetyloxy) 11-Dehydrodexamethasone typically involves the acetylation of 11-dehydrodexamethasone. One common method includes reacting 11-dehydrodexamethasone with acetic anhydride in the presence of a basic catalyst such as pyridine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 21-(Acetyloxy) 11-Dehydrodexamethasone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the original compound .
Scientific Research Applications
21-(Acetyloxy) 11-Dehydrodexamethasone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 21-(Acetyloxy) 11-Dehydrodexamethasone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to decreased production of inflammatory mediators and suppression of immune cell activity .
Comparison with Similar Compounds
Dexamethasone and Its Esters
Dexamethasone derivatives are modified at the 21-position to alter solubility, bioavailability, or duration of action. Key comparisons include:
Key Differences :
- Compared to dexamethasone-21-acetate, the 11-dehydro modification may alter metabolic stability or elimination pathways.
Dehydro/Desoxy Impurities and Metabolites
Pharmaceutical impurities and metabolites of dexamethasone often involve structural deletions (e.g., dehydro or desoxy groups):
Key Differences :
- 21-(Acetyloxy)-11-Dehydrodexamethasone retains the 17-hydroxyl group (unlike 21-Dehydro-17-deoxy Dexamethasone), preserving partial glucocorticoid activity .
- The acetyl group at position 21 differentiates it from 11-deoxycortisol derivatives, which lack fluorine and methyl groups critical for dexamethasone’s potency .
Structural Derivatives with Modified Functional Groups
Other dexamethasone analogs feature substitutions at positions 9, 11, or 17:
Key Differences :
- The 21-acetyloxy group in the target compound contrasts with the hemiacetal or aldehyde modifications, which may influence solubility or reactivity .
Research and Regulatory Considerations
- Analytical Applications : 21-(Acetyloxy)-11-Dehydrodexamethasone is likely used as a reference standard for HPLC or mass spectrometry to quantify dexamethasone impurities, as seen with related compounds like 21-Dehydro-17-deoxy Dexamethasone ().
- Pharmacological Impact : The absence of the 11β-hydroxyl group may diminish glucocorticoid receptor affinity, as this group is essential for binding .
- Regulatory Limits : Impurities such as 21-Dehydro-17-deoxy Dexamethasone are restricted to ≤0.6% in dexamethasone formulations per pharmacopeial guidelines .
Biological Activity
21-(Acetyloxy) 11-Dehydrodexamethasone is a synthetic glucocorticoid derivative of dexamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention in pharmacological research due to its biological activity, particularly its interaction with glucocorticoid receptors and its subsequent effects on various physiological processes.
The primary mechanism of action for this compound involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. Upon binding, the GR translocates to the nucleus, where it influences the transcription of target genes involved in inflammation and immune response. This action results in:
- Inhibition of pro-inflammatory cytokines : The compound reduces the expression of cytokines such as IL-1, IL-6, and TNF-α.
- Promotion of anti-inflammatory proteins : It enhances the expression of anti-inflammatory mediators like IL-10 and annexin A1.
- Suppression of immune cell activation : The compound inhibits the proliferation and activation of T lymphocytes and macrophages, contributing to its immunosuppressive effects.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anti-inflammatory effects : Demonstrated efficacy in reducing inflammation in various models, including arthritis and asthma.
- Immunosuppressive effects : Used in conditions requiring immune modulation, such as autoimmune diseases and organ transplantation.
- Potential metabolic effects : While primarily an anti-inflammatory agent, glucocorticoids can influence glucose metabolism and fat distribution, leading to potential side effects such as hyperglycemia and obesity.
Case Studies
Several case studies have documented the therapeutic applications and outcomes associated with this compound:
- Asthma Management : A study observed that patients treated with this compound showed significant improvement in lung function and reduction in asthma exacerbations compared to control groups. The study highlighted its role in modulating airway inflammation and responsiveness.
- Rheumatoid Arthritis : In a clinical trial involving rheumatoid arthritis patients, treatment with this compound resulted in decreased joint swelling and pain scores. The findings suggested that it could be a valuable addition to existing treatment regimens for managing chronic inflammatory conditions.
- Transplantation : A case series indicated that patients receiving this glucocorticoid as part of their immunosuppressive regimen post-organ transplantation experienced lower rates of acute rejection compared to those on traditional corticosteroids .
Comparative Studies
A comparative analysis with other glucocorticoids revealed that this compound exhibits a favorable therapeutic index, providing effective anti-inflammatory benefits with potentially fewer side effects. The following table summarizes key findings from comparative studies:
| Compound | Anti-inflammatory Efficacy | Immunosuppressive Activity | Side Effects |
|---|---|---|---|
| Dexamethasone | High | Moderate | Weight gain, diabetes |
| Prednisone | Moderate | High | Osteoporosis |
| This compound | High | High | Lower incidence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
